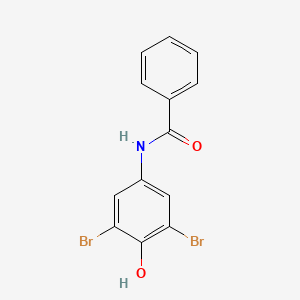

N-(3,5-dibromo-4-hydroxyphenyl)benzamide

Description

N-(3,5-Dibromo-4-hydroxyphenyl)benzamide (hereafter referred to by its full systematic name) is a halogenated benzamide derivative with significant pharmacological relevance. It has been extensively studied as a transthyretin (TTR) amyloidogenesis inhibitor, demonstrating moderate potency (26% aggregation inhibition of WT-TTR at 7.2 μM) and selectivity. Key characteristics include:

- Binding Stoichiometry: 0.41 equivalents bound to TTR in human plasma ex vivo .

- Mechanism: Binds the outer thyroxine (T4) binding site of TTR, forming interactions with Lys-15/15′ residues via its 3,5-dibromo-4-hydroxyphenyl substructure (pKa ~6.5) .

- Selectivity: Lacks thyroid hormone (TH) receptor binding and COX-1 inhibition, making it suitable for cardiomyopathy applications .

- Structural Data: Co-crystallized with TTR (PDB 3CN4 and 3ESO), revealing a reverse binding orientation where the aryl-Z ring occupies hydrophobic halogen-binding pockets (HBP-3/3′) .

Properties

IUPAC Name |

N-(3,5-dibromo-4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-10-6-9(7-11(15)12(10)17)16-13(18)8-4-2-1-3-5-8/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODPZBPODONGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominating Agents and Solvent Systems

Bromine (Br₂) in acetic acid is the most common brominating agent due to its high reactivity and selectivity for activated aromatic rings. Acetic acid serves a dual role as a solvent and proton source, stabilizing the intermediate arenium ion and directing bromination to the meta positions relative to the hydroxyl and amino groups. Alternative systems, such as hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), offer milder conditions but may require longer reaction times.

Table 1: Bromination Conditions for 4-Hydroxyaniline

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ (2.2 eq) | Acetic Acid | 0–5 | 4 | 85 |

| HBr/H₂O₂ (2.5 eq) | Ethanol | 25 | 12 | 78 |

| NBS (2.0 eq) | DCM | 25 | 6 | 72 |

NBS = N-bromosuccinimide; DCM = dichloromethane

Protecting Group Strategies

The amino group in 4-hydroxyaniline is highly reactive and may undergo undesired side reactions during bromination. Acetylation using acetic anhydride prior to bromination protects the amine, forming 4-acetoxyacetanilide. After bromination, hydrolysis with aqueous NaOH regenerates the free amine. This approach improves regioselectivity and yield, as demonstrated in analogous syntheses of brominated phenolic compounds.

Amidation of 3,5-Dibromo-4-hydroxyaniline with Benzoyl Chloride

The second stage involves coupling 3,5-dibromo-4-hydroxyaniline with benzoyl chloride to form the target amide. This reaction typically proceeds via nucleophilic acyl substitution.

Schotten-Baumann Reaction

Classical Schotten-Baumann conditions employ a biphasic system (water and dichloromethane) with sodium hydroxide to neutralize HCl generated during the reaction. The amine reacts with benzoyl chloride at the interface, yielding the amide. However, the hydroxyl group on the aromatic ring may compete for acylation, necessitating careful pH control (pH 8–9) to favor N-acylation over O-acylation.

Table 2: Amidation Reaction Parameters

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoyl chloride | NaOH (aq) | DCM/H₂O | 2 | 68 |

| Benzoyl chloride | Pyridine | THF | 4 | 75 |

| Benzoyl chloride | DMAP | DMF | 1 | 82 |

DMAP = 4-dimethylaminopyridine; DMF = dimethylformamide

Coupling Reagent-Assisted Synthesis

Modern methods utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid (in situ generated from benzoyl chloride) for amide bond formation. This approach minimizes side reactions and enhances yields, particularly in anhydrous solvents like tetrahydrofuran (THF).

Alternative Synthetic Routes

One-Pot Bromination-Amidation

A streamlined one-pot synthesis avoids isolating the intermediate 3,5-dibromo-4-hydroxyaniline. After bromination, the reaction mixture is directly treated with benzoyl chloride and pyridine, enabling sequential bromination and acylation in a single vessel. This method reduces purification steps but requires stringent stoichiometric control to prevent over-bromination.

Solid-Phase Synthesis

Immobilizing 4-hydroxyaniline on a resin support allows for stepwise bromination and amidation under controlled conditions. After cleavage from the resin, the product is obtained in high purity, though scalability remains a challenge for industrial applications.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates and facilitate faster reaction rates in amidation steps. Conversely, non-polar solvents (e.g., o-dichlorobenzene) improve selectivity in bromination by reducing side reactions.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a quinone derivative, while substitution of bromine atoms can yield various substituted derivatives .

Scientific Research Applications

Inhibition of Transthyretin Amyloidogenesis

N-(3,5-dibromo-4-hydroxyphenyl)benzamide has been identified as a moderately potent and selective inhibitor of TTR amyloidogenesis. This property is crucial for the treatment of amyloid-related diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. A study reported that modifications to the compound's structure can enhance its potency and selectivity without unwanted interactions with thyroid hormone receptors or cyclooxygenase-1 (COX-1) .

| Modification | Potency | Selectivity | Binding Affinity |

|---|---|---|---|

| Parent Compound | Moderate | Selective | Varies |

| Optimized Variants | High | Enhanced | Improved |

Anticancer Activity

Recent studies have evaluated the potential anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating the p53 pathway and disrupting mitochondrial membrane potential . The compound's mechanism includes:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Promotes early and late apoptosis significantly compared to untreated controls.

Drug Development and Delivery Systems

The compound has been explored for use in drug delivery systems, particularly nanostructured lipid carriers (NLCs). These carriers enhance the solubility and bioavailability of hydrophobic drugs, allowing for targeted delivery to tumor sites .

| Drug Delivery System | Advantages |

|---|---|

| Nanostructured Lipid Carriers | Improved solubility, sustained release, targeted delivery |

Case Study 1: TTR Inhibition

A comprehensive study involving a library of TTR inhibitors showed that this compound serves as a foundational compound for developing more potent derivatives. The study utilized high-resolution X-ray crystallography to elucidate binding interactions at the molecular level .

Case Study 2: Cancer Cell Apoptosis

In a study on MDA-MB-231 breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. The results indicated a significant increase in apoptotic markers and cell cycle disruption compared to controls .

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of transthyretin amyloidogenesis, where it binds to the transthyretin protein and stabilizes its native tetrameric form, preventing the formation of amyloid fibrils . The molecular pathways involved include the inhibition of protein misfolding and aggregation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and selectivity are influenced by its substituents. Below is a comparative analysis with analogous benzamide derivatives:

Substituent Effects on TTR Binding and Potency

Key Findings :

- Halogenation vs. Methoxy Substitution : Bromine atoms in the parent compound enhance halogen bonding with TTR’s hydrophobic pockets (HBP-3/3′), whereas methoxy groups (e.g., B11, C8) increase hydrophobicity but may reduce polar interactions .

- Linker Optimization : Derivatives like Rip-B replace the amide linker with an ethyl group, shifting activity toward antifungal targets .

Structural and Binding Selectivity

- Parent Compound : The 3,5-dibromo-4-hydroxyphenyl group binds TTR’s outer T4 site, while the benzamide aryl-Z ring occupies HBP-3/3′. This dual binding suppresses TTR aggregation without off-target effects .

- Crystal Structure Insights : The parent compound’s binding mode (PDB 3CN4) is distinct from analogs like 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide (PDB 3ESO), where additional chlorine atoms enhance halogen bonding .

Q & A

Q. Why do certain aryl-Z substituents reduce potency despite favorable docking predictions?

- Methodology : Solubility limitations or metabolic instability (e.g., hepatic CYP450 oxidation) may explain discrepancies. Validate via HPLC stability assays (pH 7.4/plasma) and molecular dynamics simulations to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.